Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-
Overview
Description
Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a bromine atom at the 5-position and an imidazole ring at the 2-position, which is further substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of an acid catalyst to form imidazole derivatives.
Wallach Synthesis: This involves the oxidation of imidazolines to imidazoles using oxidizing agents such as potassium permanganate.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazoles.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products:
- Oxidized imidazole derivatives
- Debrominated pyridine derivatives
- Substituted pyridine derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds .
- Employed in the development of new catalysts for organic reactions .
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring .
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting microbial infections and cancer .
Industry:
Mechanism of Action
The mechanism by which Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- exerts its effects is largely dependent on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromine substituent can participate in halogen bonding, affecting the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Pyridine, 2-(4-methyl-1H-imidazol-1-yl)-: Lacks the bromine substituent, which may affect its reactivity and binding properties.
Pyridine, 5-chloro-2-(4-methyl-1H-imidazol-1-yl)-: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness: The presence of the bromine atom at the 5-position of the pyridine ring in Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- imparts unique reactivity and binding characteristics, making it a valuable compound for various applications in research and industry .
Biological Activity
Pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- , is notable for its potential pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- is with a molecular weight of approximately 225.05 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and a 4-methyl-1H-imidazole moiety at the 2-position, which contributes to its unique biological properties.
Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds similar to Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication.
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
Pyridine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- resulted in a significant decrease in cell viability (IC50 = 18 µM). Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's potential as a chemotherapeutic agent.
The biological activity of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- can be attributed to its ability to interact with specific biological targets:
- DNA Intercalation : The imidazole ring can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Toxicity and Safety Profile
While the biological activities are promising, it is essential to evaluate the toxicity profile of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-. Preliminary studies indicate moderate toxicity levels in mammalian cell lines; however, further research is required to establish safe dosage ranges for potential therapeutic use.
Properties
IUPAC Name |
5-bromo-2-(4-methylimidazol-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-3-2-8(10)4-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJHQPQEIHWUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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